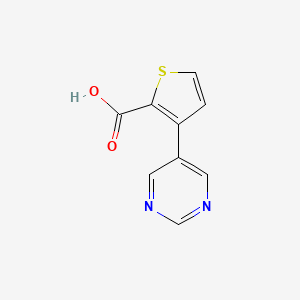

3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC17820466

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O2S |

|---|---|

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 3-pyrimidin-5-ylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)8-7(1-2-14-8)6-3-10-5-11-4-6/h1-5H,(H,12,13) |

| Standard InChI Key | SWLYKRKIVHURFU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1C2=CN=CN=C2)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Formula

3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid belongs to the class of thiophene-carboxylic acids fused with nitrogen-containing heterocycles. Its molecular formula is C₉H₆N₂O₂S, with a molecular weight of 206.22 g/mol . The structure features:

-

A thiophene ring substituted at the 2-position with a carboxylic acid group.

-

A pyrimidine ring attached at the 3-position of the thiophene via a carbon-carbon bond.

The IUPAC name explicitly defines the connectivity: the pyrimidin-5-yl group is linked to the thiophene ring’s 3-position, while the carboxylic acid resides at the 2-position .

Synthesis and Manufacturing

Synthetic Routes

-

Functionalization of thiophene-2-carboxylic acid with a bromine atom at the 3-position.

-

Coupling with pyrimidin-5-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₃PO₄) .

This method mirrors the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, where titanium tetrachloride mediates amide bond formation . Yield optimization remains challenging, with related reactions achieving 37–72% .

Industrial Availability

As of April 2025, 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid is listed as a discontinued product by suppliers, with a purity of ≥95% . Its limited commercial availability suggests specialized applications or unresolved scalability issues in synthesis.

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.22 g/mol | |

| Purity | ≥95% | |

| Estimated LogP (Lipophilicity) | 1.2 (Predicted) | |

| Aqueous Solubility | Low (Hydrophobic core) |

The carboxylic acid group enhances water solubility at physiological pH, while the aromatic systems contribute to membrane permeability .

Pharmacological and Industrial Applications

Material Science Applications

The conjugated π-system of thiophene-pyrimidine hybrids suggests utility in:

-

Organic semiconductors: Charge transport properties akin to polythiophenes.

-

Coordination chemistry: Chelation with metal ions for catalytic applications .

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

-

Low yields in cross-coupling reactions due to steric hindrance from the pyrimidine ring.

-

Purification difficulties arising from byproducts in Suzuki-Miyaura reactions .

Unexplored Biological Targets

While thieno[2,3-d]pyrimidine-2-carboxylic acids show broad pharmacological activity , the biological profile of 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid remains uncharacterized. Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume